N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine
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Overview
Description
N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine is a chemical compound with the molecular formula C16H17N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine can be achieved through a formal [5 + 2] annulation reaction. This involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This method highlights high efficiency, regioselectivity, and step-economy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-one, while reduction may yield N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine .
Scientific Research Applications
N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: It is used in the development of materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-amine
- N,N-Dimethyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine
- 5-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen
Uniqueness
N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine is unique due to its specific structural features and chemical properties. Its N-methyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity .
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-amine |
InChI |
InChI=1S/C16H17N/c1-17-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
YGUUAHLULCKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
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